2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
Description
The compound 2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 3-bromophenyl substituent at position 2 and a 2-phenoxyethyl group at position 1. The bromine atom on the phenyl ring may enhance electrophilic interactions in biological systems, while the phenoxyethyl group could influence solubility and receptor binding .
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(2-phenoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O/c22-17-8-6-7-16(15-17)21-23-19-11-4-5-12-20(19)24(21)13-14-25-18-9-2-1-3-10-18/h1-12,15H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVGJTDLXIBIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an etherification reaction involving phenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
a. 2-(2-Methylphenyl)-1-(2-Phenoxyethyl)-1H-1,3-Benzodiazole
- Structure : Methyl group at position 2-phenyl vs. bromine in the target compound.
- Properties : Molecular weight 328.41 g/mol (CAS 877818-19-4) .
- No direct bioactivity data are available, but similar compounds show antimicrobial and anticancer activities .
b. 2-(1H-1,3-Benzodiazol-2-yl) Phenol (1b)
- Structure: Phenolic hydroxyl group at position 2-phenyl.
- Bioactivity : Exhibits MIC values of 0.156 mg/mL against S. aureus and 0.3125 mg/mL against C. albicans .
- Comparison : The hydroxyl group enhances antioxidant activity (e.g., DPPH scavenging) but may reduce stability compared to bromine.
c. 2-[2-(Trifluoromethyl)Phenyl]-1H-1,3-Benzodiazole
Anticancer Activity: Comparison with Quinoxaline Derivatives
Compound IVd (1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione) exhibits IC₅₀ values of 3.20–5.29 µM against HeLa, MCF-7, and A549 cell lines . While structurally distinct (quinoxaline core), the bromophenyl moiety in IVd suggests that bromine enhances cytotoxicity, likely through DNA intercalation or kinase inhibition. The target compound’s benzodiazole core may offer different pharmacokinetic profiles.
Antimicrobial Activity: Benzimidazole Analogs
- Compound 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol): MIC 0.156 mg/mL against S. aureus .
- Compound 1b: MIC 0.3125 mg/mL against E. coli and P. aeruginosa .
- Comparison: The phenoxyethyl group in the target compound may improve lipophilicity, enhancing Gram-positive bacterial membrane penetration.
Cytotoxicity: Letrozole Analogs
Compound 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) shows high cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) . The triazole ring’s π-stacking capability contrasts with the benzodiazole core, which may engage in hydrogen bonding via nitrogen atoms.
Data Tables
Table 1: Structural and Bioactivity Comparison
*Estimated based on analog in .
Biological Activity
The compound 2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a bromophenyl group and a phenoxyethyl side chain, contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various benzodiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 40 |
| E. coli | 70 |
Anticancer Properties
Benzodiazole derivatives have also been investigated for their anticancer potential. A study highlighted that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values suggesting effective inhibition of cell growth at low concentrations. Specifically, compounds with similar structural features were noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is evidence supporting the anti-inflammatory properties of benzodiazoles. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For instance, the inhibition of cyclooxygenase (COX) enzymes was observed in related compounds, suggesting potential therapeutic applications in managing inflammatory diseases .
Case Study 1: Antibacterial Screening
A recent screening assay evaluated the antibacterial efficacy of multiple benzodiazole derivatives against resistant bacterial strains. The study found that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics used in clinical settings .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzodiazole derivatives in human cancer cell lines. The study reported that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
